molecular formula C9H10ClNO4 B14672029 1-(Chloromethyl)-3,4-dimethoxy-2-nitrobenzene CAS No. 43027-36-7

1-(Chloromethyl)-3,4-dimethoxy-2-nitrobenzene

Cat. No.: B14672029
CAS No.: 43027-36-7
M. Wt: 231.63 g/mol
InChI Key: IFPZJQQFZHJEJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-3,4-dimethoxy-2-nitrobenzene is an organic compound with a benzene ring substituted with a chloromethyl group, two methoxy groups, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-3,4-dimethoxy-2-nitrobenzene typically involves the chloromethylation of 3,4-dimethoxy-2-nitrobenzene. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons attack the aldehyde, followed by rearomatization of the aromatic ring, and the benzyl alcohol formed is quickly converted to the chloride under the reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as crystallization and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-3,4-dimethoxy-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or metal hydrides like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.

Scientific Research Applications

1-(Chloromethyl)-3,4-dimethoxy-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3,4-dimethoxy-2-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive towards nucleophiles, facilitating substitution reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring and can undergo reduction to form amino derivatives . The methoxy groups can be oxidized under strong conditions, further modifying the compound’s properties .

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-4-methoxy-2-nitrobenzene: Similar structure but with one methoxy group.

    1-(Chloromethyl)-3,4-dimethoxybenzene: Lacks the nitro group.

    1-(Chloromethyl)-2-nitrobenzene: Lacks the methoxy groups.

Uniqueness

The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

CAS No.

43027-36-7

Molecular Formula

C9H10ClNO4

Molecular Weight

231.63 g/mol

IUPAC Name

1-(chloromethyl)-3,4-dimethoxy-2-nitrobenzene

InChI

InChI=1S/C9H10ClNO4/c1-14-7-4-3-6(5-10)8(11(12)13)9(7)15-2/h3-4H,5H2,1-2H3

InChI Key

IFPZJQQFZHJEJI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CCl)[N+](=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.